2-oxo-2-[(4-sulfamoylphenyl)amino]ethyl N-(phenylcarbonyl)valinate
CAS No.:
Cat. No.: VC15495595
Molecular Formula: C20H23N3O6S
Molecular Weight: 433.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H23N3O6S |
|---|---|
| Molecular Weight | 433.5 g/mol |
| IUPAC Name | [2-oxo-2-(4-sulfamoylanilino)ethyl] 2-benzamido-3-methylbutanoate |
| Standard InChI | InChI=1S/C20H23N3O6S/c1-13(2)18(23-19(25)14-6-4-3-5-7-14)20(26)29-12-17(24)22-15-8-10-16(11-9-15)30(21,27)28/h3-11,13,18H,12H2,1-2H3,(H,22,24)(H,23,25)(H2,21,27,28) |
| Standard InChI Key | KPZYVPPKTWSIGA-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)C(C(=O)OCC(=O)NC1=CC=C(C=C1)S(=O)(=O)N)NC(=O)C2=CC=CC=C2 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition
The compound’s molecular formula is C₂₀H₂₃N₃O₆S, with a molecular weight of 433.5 g/mol. Its IUPAC name, [2-oxo-2-(4-sulfamoylanilino)ethyl] 2-benzamido-3-methylbutanoate, reflects its three key components:
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Sulfamoylphenyl group: A benzene ring substituted with a sulfonamide (-SO₂NH₂) group at the para position.
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Valine derivative: A branched-chain amino acid (3-methylbutanoate) linked via an amide bond to a benzoyl group.
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Ester linkage: Connects the sulfamoylphenyl and valine-derived segments through a ketone-oxygen bridge.
Structural Features
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Canonical SMILES:
CC(C)C(C(=O)OCC(=O)NC1=CC=C(C=C1)S(=O)(=O)N)NC(=O)C2=CC=CC=C2 -
InChIKey:
KPZYVPPKTWSIGA-UHFFFAOYSA-N -
logP: Estimated at 4.67, indicating moderate lipophilicity suitable for membrane permeability.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₀H₂₃N₃O₆S |
| Molecular Weight | 433.5 g/mol |
| Hydrogen Bond Donors | 3 |
| Hydrogen Bond Acceptors | 9 |
| Polar Surface Area | 82.99 Ų |
| Solubility | Low (logSw = -4.45) |
Synthesis and Chemical Reactivity
Stability Considerations
The ester linkage may render the compound susceptible to hydrolysis under acidic or alkaline conditions, necessitating stability studies for pharmaceutical formulation. The sulfonamide group’s electron-withdrawing nature could enhance electrophilic reactivity at the carbonyl centers.
Biological Activity and Mechanistic Insights
Sulfonamide Pharmacophore
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Carbonic Anhydrase Inhibition: Sulfonamides are known to bind zinc ions in enzymatic active sites.
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Kinase Modulation: Structural analogs with pyrrolo[2,3-d]pyrimidine cores exhibit CDK9 inhibition, as seen in pancreatic cancer studies .
Amino Acid Conjugation
The valine-benzoyl moiety may facilitate:
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Prodrug Functionality: Esterase-mediated hydrolysis could release valine derivatives for cellular uptake.
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Targeted Delivery: Amino acid transporters might preferentially internalize the compound in specific tissues.
Table 2: Inferred Biological Targets
Challenges and Future Directions
Knowledge Gaps
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Target Identification: No published data confirm primary molecular targets.
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Toxicity Profile: Sulfonamides carry risks of hypersensitivity and crystalluria, unstudied here.
Optimization Strategies
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Prodrug Modifications: Replace ester with carbamate to enhance stability.
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Polymer Conjugation: PEGylation to improve solubility and half-life.
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